molecular formula C10H12O B13903302 3-(3-Hydroxyphenyl)-2-methyl-1-propene

3-(3-Hydroxyphenyl)-2-methyl-1-propene

Cat. No.: B13903302
M. Wt: 148.20 g/mol
InChI Key: QOWWLFGRKPNQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyphenyl)-2-methyl-1-propene is an organic compound characterized by a hydroxyphenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-2-methyl-1-propene typically involves the reaction of 3-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sodium hydroxide are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3-(3-hydroxyphenyl)-2-methyl-1-propanone.

    Reduction: Formation of 3-(3-hydroxyphenyl)-2-methylpropane.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Hydroxyphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 3-(2-Hydroxyphenyl)-2-methyl-1-propene
  • 3-(4-Hydroxyphenyl)-2-methyl-1-propene
  • 3-(3-Hydroxyphenyl)-2-methyl-1-butene

Uniqueness: 3-(3-Hydroxyphenyl)-2-methyl-1-propene is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)phenol

InChI

InChI=1S/C10H12O/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7,11H,1,6H2,2H3

InChI Key

QOWWLFGRKPNQEC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.